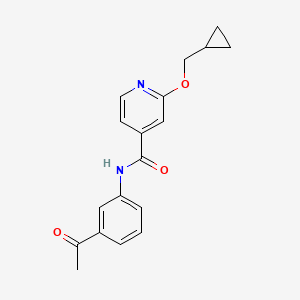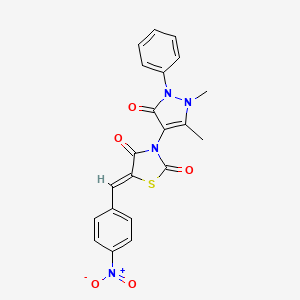![molecular formula C15H19F3N6 B2905376 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine CAS No. 946259-83-2](/img/structure/B2905376.png)
1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a synthetic organic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution or other methods.
- Alkylation of the piperazine ring with 2-methylallyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and allyl groups.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazolopyrimidines are often studied for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents. The specific biological activities of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine would require further investigation.
Medicine
In medicine, compounds of this class are explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its chemical properties can be harnessed for various industrial processes.
作用机制
The mechanism of action of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds may act by:
- Inhibiting enzymes involved in critical biochemical pathways.
- Binding to receptors and modulating their activity.
- Interfering with nucleic acid synthesis or function.
相似化合物的比较
Similar Compounds
7-(4-(2-Methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the 5-methyl group.
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the piperazine moiety.
5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group, the piperazine moiety, and the specific substitution pattern make 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine unique. These structural features may contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6/c1-10(2)9-22-4-6-23(7-5-22)12-8-11(3)19-14-20-13(15(16,17)18)21-24(12)14/h8H,1,4-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOGLMUPJRAKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Ethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2905293.png)
![2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2905295.png)

![3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2905301.png)
![3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2905302.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide](/img/structure/B2905308.png)






